

# Application Notes: In Vivo Dosing and Administration of **BMS-986365** in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule that potently and selectively targets the androgen receptor (AR) for degradation. It functions as a dual-action androgen receptor ligand-directed degrader and antagonist. BMS-986365 is composed of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. Preclinical studies in various mouse models of prostate cancer have demonstrated its significant anti-tumor activity, making it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including models resistant to conventional AR pathway inhibitors like enzalutamide.

#### **Mechanism of Action**

**BMS-986365** exerts its anti-tumor effects through a dual mechanism:

- AR Antagonism: The molecule competitively binds to the ligand-binding domain of the androgen receptor, inhibiting its transcriptional activity.
- AR Degradation: By recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the AR, it tags
  the receptor for proteasomal degradation, thereby reducing the total cellular levels of both
  wild-type and mutant forms of the AR.



This dual action allows **BMS-986365** to overcome common resistance mechanisms to AR-targeted therapies, such as AR overexpression and mutations in the ligand-binding domain.

## **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of BMS-986365.

## **In Vivo Efficacy Summary**

**BMS-986365** has demonstrated robust anti-tumor activity in a variety of preclinical mouse models of prostate cancer, including cell line-derived xenografts (CDX) and patient-derived



xenografts (PDX).

Table 1: Summary of In Vivo Efficacy in Mouse Models

| Mouse Model   | Tumor Model                                    | Treatment and Dose                          | Key Findings                          | Reference |
|---------------|------------------------------------------------|---------------------------------------------|---------------------------------------|-----------|
| NSG Mice      | VCaP Xenograft                                 | 30 mg/kg, oral,<br>once daily for 3<br>days | Significant AR degradation in tumors. |           |
| J/Nu Mice     | VCaP Xenograft                                 | Not specified                               | Inhibition of tumor growth.           | -         |
| Not specified | Advanced CRPC<br>and therapy-<br>resistant PDX | Not specified                               | Tumor volume reductions of 63-92%.    |           |
| NSG Mice      | Enzalutamide-<br>resistant VCaP<br>Xenograft   | Not specified                               | Deep and durable tumor suppression.   |           |

#### **Pharmacokinetics**

Pharmacokinetic studies in CD1 mice have shown that BMS-986365 is orally bioavailable.

Table 2: Pharmacokinetic Parameters of BMS-986365 in CD1 Mice

| Parameter       | Value     | Dosing | Reference |
|-----------------|-----------|--------|-----------|
| Bioavailability | 40%       | Oral   | _         |
| Cmax            | 0.275 μΜ  | Oral   |           |
| Tmax            | 4.5 hours | Oral   |           |

## **Protocols**

## **Experimental Workflow for In Vivo Efficacy Studies**





Click to download full resolution via product page







 To cite this document: BenchChem. [Application Notes: In Vivo Dosing and Administration of BMS-986365 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#in-vivo-dosing-and-administration-for-bms-986365-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com